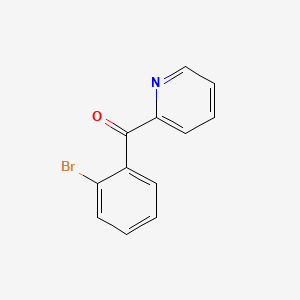

2-(2-Bromobenzoyl)pyridine

CAS No.: 76160-34-4

Cat. No.: VC1969586

Molecular Formula: C12H8BrNO

Molecular Weight: 262.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76160-34-4 |

|---|---|

| Molecular Formula | C12H8BrNO |

| Molecular Weight | 262.1 g/mol |

| IUPAC Name | (2-bromophenyl)-pyridin-2-ylmethanone |

| Standard InChI | InChI=1S/C12H8BrNO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H |

| Standard InChI Key | HMODYVBYHZJGSW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)Br |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)Br |

Introduction

Chemical Identity and Structure

2-(2-Bromobenzoyl)pyridine is an organic compound with the molecular formula C₁₂H₈BrNO and a molecular weight of 262.10 g/mol . It is identified by the CAS registry number 76160-34-4 and is classified as a brominated aromatic ketone . The compound features a 2-bromophenyl group connected to a pyridine ring through a carbonyl linkage.

Chemical Identifiers

The structural identity of 2-(2-Bromobenzoyl)pyridine is characterized by various systematic and computational identifiers as outlined in Table 1.

Table 1: Chemical Identifiers for 2-(2-Bromobenzoyl)pyridine

| Identifier Type | Value |

|---|---|

| CAS Number | 76160-34-4 |

| IUPAC Name | (2-bromophenyl)-pyridin-2-ylmethanone |

| InChI | InChI=1S/C12H8BrNO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H |

| InChIKey | HMODYVBYHZJGSW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)Br |

| PubChem CID | 144752 |

Source: Data compiled from PubChem

Physical and Chemical Properties

2-(2-Bromobenzoyl)pyridine possesses distinctive physical and chemical properties that influence its behavior in various chemical environments and reactions.

Chemical Reactivity

The chemical reactivity of 2-(2-Bromobenzoyl)pyridine is largely influenced by three key functional groups:

-

The bromine at the ortho position of the phenyl ring

-

The carbonyl group connecting the phenyl and pyridine rings

-

The pyridine nitrogen

These functional groups enable the compound to participate in numerous chemical transformations, including nucleophilic substitution reactions, metal-catalyzed coupling reactions, and reductions.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 2-(2-Bromobenzoyl)pyridine and related compounds. Understanding these pathways provides insight into the compound's chemical behavior and applications.

Direct Synthesis Approaches

While the search results don't provide a direct synthesis method specifically for 2-(2-Bromobenzoyl)pyridine, similar compounds like 2-(2-amino-5-bromobenzoyl)pyridine offer valuable insights into potential synthetic pathways.

One potential synthesis route could involve the reaction between 2-bromopyridine and 2-bromobenzoyl chloride in the presence of a suitable base and catalyst . The 2-bromopyridine component in such reactions can be prepared from 2-aminopyridine via diazotization followed by bromination .

Related Synthetic Pathways

A patent describes the synthesis of a related compound, 2-(2-amino-5-bromobenzoyl)pyridine, through a multi-step process involving the following key steps :

-

Reaction of 4-bromo-2-bromomethylphenol with MEMCl

-

Conversion to a boronic acid derivative

-

Coupling with 2-bromopyridine using a palladium catalyst

-

Oxidation and functional group transformations

This synthetic approach demonstrates the complexity of preparing these types of compounds and the importance of metal-catalyzed coupling reactions in their synthesis .

Biochemical Properties and Mechanisms

The biochemical properties of 2-(2-Bromobenzoyl)pyridine can be inferred from the general behavior of brominated compounds and the specific functional groups present in its structure.

Structural Comparisons with Bioactive Compounds

2-(2-Bromobenzoyl)pyridine shares structural similarities with several bioactive compounds. For instance, 2-(2-amino-5-bromobenzoyl)pyridine is known to be an impurity and potential degradation product of bromazepam, a benzodiazepine drug .

Table 2: Comparison of 2-(2-Bromobenzoyl)pyridine with Related Compounds

| Compound | Molecular Formula | Key Structural Difference |

|---|---|---|

| 2-(2-Bromobenzoyl)pyridine | C₁₂H₈BrNO | Reference compound |

| 2-(2-Chlorobenzoyl)pyridine | C₁₂H₈ClNO | Contains chlorine instead of bromine |

| 2-(2-Fluorobenzoyl)pyridine | C₁₂H₈FNO | Contains fluorine instead of bromine |

| 2-(2-Amino-5-bromobenzoyl)pyridine | C₁₂H₉BrN₂O | Contains amino group and bromine at different position |

| 2-(2-Bromophenyl)pyridine | C₁₁H₈BrN | Lacks carbonyl group |

Source: Compiled from search results

Research Applications

2-(2-Bromobenzoyl)pyridine has several applications in scientific research and chemical synthesis.

Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and specialty chemicals. Its reactivity profile allows for selective transformations at various positions, making it a versatile building block.

Material Science

The unique structural properties of 2-(2-Bromobenzoyl)pyridine may also find applications in material science, particularly in the development of specialty chemicals with specific properties. The presence of both the bromine atom and the pyridine ring introduces interesting electronic and steric effects that could be exploited in materials research.

Analytical Methods and Characterization

Various analytical techniques can be employed to characterize and quantify 2-(2-Bromobenzoyl)pyridine and related compounds.

Chromatographic Methods

High-performance liquid chromatography (HPLC) with diode array detection (DAD) has been used to analyze similar compounds, such as 2-(2-amino-5-bromobenzoyl)pyridine . For example, a reverse-phase HPLC method using a C18 column and methanol-water (70:30, v/v) as the mobile phase has been validated for the quantitation of related compounds .

Spectroscopic Identification

Spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are essential for the structural characterization of 2-(2-Bromobenzoyl)pyridine. These methods provide valuable information about the compound's molecular structure, functional groups, and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume